O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride
Description
O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride (hereafter referred to as NH2-PEG-COOH HCl) is a heterobifunctional polyethylene glycol (PEG) derivative with a molecular weight of 3,000 Da. It features a primary amine (–NH2) and a carboxyl (–COOH) group on opposite termini, enabling dual conjugation with biomolecules or polymers . This compound is widely used in drug delivery systems, particularly for synthesizing PEGylated nanoparticles and nanogels, due to its ability to enhance colloidal stability, biocompatibility, and targeted functionalization . For example, NH2-PEG-COOH HCl has been employed in coupling with carboxyl-terminated PLGA to create PEG-PLGA nanocarriers for sustained drug release .
Properties
CAS No. |
187848-66-4 |
|---|---|
Molecular Formula |
NH2CH2CH2O(CH2CH2O)nCH2CH2COOH.HCl |
Origin of Product |
United States |
Preparation Methods
Initiation and Polymerization
The reaction begins with the deprotonation of allyl alcohol using potassium hydride (KH) in tetrahydrofuran (THF), forming potassium allyl alcoholate. Ethylene oxide is introduced under anhydrous conditions at 50–60°C for 24–48 hours, achieving a target molecular weight of 3,000 Da. The reaction is quenched with acidified methanol to terminate polymerization.
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Initiator | Potassium allyl alcoholate |
| Solvent | THF/DMSO (3:2 v/v) |
| Temperature | 50–60°C |
| Reaction Time | 24–48 hours |
| Quenching Agent | 0.1 N HCl in methanol |
Carboxylation of the ω-End
The terminal hydroxyl group of allyl-PEG-OH is converted to a carboxyl group using succinic anhydride. In a dichloromethane (DCM) solution, succinic anhydride (1.2 equivalents) reacts with the hydroxyl group in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The mixture is stirred at room temperature for 12 hours, yielding allyl-PEG-COOH.
Introduction of the Aminoethyl Group
The allyl terminus undergoes radical addition with 2-aminoethanethiol hydrochloride. Azoisobutyronitrile (AIBN) initiates the radical reaction at 70°C in THF, grafting the aminoethyl moiety onto the PEG backbone. The product, O-(2-aminoethyl)-PEG-COOH, is precipitated in diethyl ether and isolated via filtration.
Hydrochloride Salt Formation
The aminoethyl group is protonated using hydrochloric acid (HCl) in methanol, forming the final hydrochloride salt. Excess HCl is removed by rotary evaporation, and the product is lyophilized to obtain a white powder.
Protected Intermediate Synthesis via Boc-Aminoethyl Functionalization
This method utilizes tert-butoxycarbonyl (Boc) protection to prevent side reactions during PEG functionalization. The Boc group is later removed under acidic conditions to yield the primary amine.
Synthesis of Boc-Aminoethyl-PEG
Boc-protected 2-aminoethanol is conjugated to monomethoxy PEG (mPEG-OH) using dicyclohexylcarbodiimide (DCC) and DMAP in DCM. The reaction proceeds at 25°C for 24 hours, followed by filtration to remove dicyclohexylurea (DCU). Boc-aminoethyl-PEG is purified via silica gel chromatography.
Reagent Ratios:
| Component | Equivalents |
|---|---|
| mPEG-OH (3,000 Da) | 1.0 |
| Boc-2-aminoethanol | 1.5 |
| DCC | 1.2 |
| DMAP | 0.1 |
Carboxyethylation and Deprotection
The hydroxyl terminus of Boc-aminoethyl-PEG is esterified with bromoacetic acid in the presence of potassium carbonate (K₂CO₃) in acetonitrile. After 12 hours at 60°C, the Boc group is cleaved using trifluoroacetic acid (TFA) in DCM (1:1 v/v), yielding the free amine. Neutralization with HCl in diethyl ether produces the hydrochloride salt.
One-Pot Sequential Functionalization Using Dual Initiators
A streamlined approach combines AROP and post-polymerization modifications in a single reactor, reducing purification steps. This method employs a dual-initiator system to concurrently introduce aminoethyl and carboxyethyl groups.
Dual-Initiator Polymerization
Potassium 2-aminoethoxide and potassium 2-carboxyethoxide initiators are prepared by reacting potassium tert-butoxide with 2-aminoethanol and 3-carboxypropanol, respectively. Ethylene oxide is polymerized in THF at 50°C, producing a PEG chain with alternating initiator-derived termini. Gel permeation chromatography (GPC) confirms a polydispersity index (PDI) of ≤1.05.
In Situ Hydrochloride Formation
The aminoethyl terminus is protonated by adding HCl gas to the reaction mixture post-polymerization. The product is precipitated in cold diethyl ether and dried under vacuum.
Analytical Validation and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra confirm functional group incorporation. Characteristic peaks include:
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)
MALDI-TOF mass spectrometry verifies the molecular weight (3,000 ± 50 Da) and end-group fidelity. Sodium trifluoroacetate is used as the matrix.
Titration for Functional Group Quantification
-
Aminoethyl content : Determined by ninhydrin assay, yielding ≥95% functionalization.
-
Carboxyl content : Measured via potentiometric titration with 0.1 N NaOH, showing ≥90% conversion.
Scalability and Industrial Production
Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility. Key parameters include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 10 g | 50 kg |
| Reaction Time | 48 hours | 24 hours |
| Yield | 75–80% | 85–90% |
Purification via tangential flow filtration (TFF) replaces column chromatography, reducing solvent use and processing time.
Challenges and Optimization Strategies
Side Reactions During Amination
Radical addition of 2-aminoethanethiol may lead to disulfide formation. Optimization includes:
PEG Backbone Degradation
Acidic conditions during Boc deprotection can hydrolyze PEG chains. Mitigation involves:
Comparative Analysis of Synthesis Routes
| Method | Advantages | Limitations |
|---|---|---|
| Anionic Polymerization | High purity, low PDI | Multi-step purification |
| Boc-Protected Route | Prevents side reactions | Requires toxic reagents (DCC) |
| One-Pot Synthesis | Reduced processing time | Complex initiator preparation |
Chemical Reactions Analysis
Polymer Backbone Formation
The polyethylene glycol backbone is synthesized via anionic ring-opening polymerization of ethylene oxide (EO), initiated by ethylene glycol or oligomers under basic conditions :
-
Catalysts : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) .
-
Molecular weight control : Achieved by adjusting the ethylene oxide-to-initiator ratio.
Amine Termination
The α-end is functionalized with a primary amine via reaction with 2-aminoethanol, forming an ether bond:
Carboxyl Termination
The ω-end is modified with a carboxyl group using carboxyethylation:
-
Activation : Carbodiimide-mediated coupling (e.g., EDC/NHS) facilitates carboxyl group introduction .
Conjugation Reactions
O-ACE-PEG3000 HCl’s dual functionality enables conjugation with biomolecules and drugs:
Amine-Reactive Coupling
The amine group reacts with activated carboxyl groups (e.g., from proteins or drugs):
Carboxyl-Reactive Coupling
The carboxyl group reacts with amine-bearing molecules (e.g., peptides, antibodies):
Cross-Linking and Hydrogel Formation
O-ACE-PEG3000 HCl forms hydrogels via:
Bifunctional Cross-Linkers
Adipic acid dihydrazide (ADH) bridges carboxyl and amine groups:
Photoinitiated Cross-Linking
Methacrylate derivatives of O-ACE-PEG3000 HCl polymerize under UV light:
Hydrolytic Stability
-
Carboxyl group : Stable in physiological pH (6.5–7.5) but hydrolyzes under strong acidic (pH < 3) or basic (pH > 10) conditions.
-
Amine group : Forms hydrochloride salt for enhanced solubility and stability .
Enzymatic Degradation
Resistant to proteases but susceptible to PEG-specific oxidases .
Comparative Reactivity
| Functional Group | Reactivity | Common Reagents |
|---|---|---|
| Amine (-NH₂) | Nucleophilic substitution, acylation | EDC, NHS, HATU |
| Carboxyl (-COOH) | Esterification, amidation | DCC, DMAP, TEA |
Scientific Research Applications
Drug Delivery Systems
One of the primary applications of O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride is in drug delivery systems. Its hydrophilic nature enhances the solubility and stability of hydrophobic drugs, allowing for improved bioavailability.
- Mechanism of Action : The amino group facilitates conjugation with therapeutic agents, while the carboxylic acid group can be utilized for pH-responsive drug release. This dual functionality enhances the targeting of drugs to specific tissues.
- Case Study : In a study published in Bioconjugate Chemistry, O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol was used to modify doxorubicin. The modified drug exhibited enhanced cellular uptake and reduced cardiotoxicity compared to free doxorubicin.
Tissue Engineering
O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride is also utilized in tissue engineering to create hydrogels that can support cell growth and differentiation.
- Hydrogel Formation : The compound can be cross-linked to form hydrogels that mimic the extracellular matrix, providing a conducive environment for cell adhesion and proliferation.
- Application Example : Research has shown that hydrogels made from this compound can be used for cartilage tissue engineering, promoting chondrocyte growth and maintaining cartilage-like properties over time.
The biological activity of O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride is primarily attributed to its ability to modify biomolecules. The dual functional groups allow for targeted interactions with specific molecular targets and pathways.
- Gene Therapy Applications : The compound has been explored for use in gene therapy by facilitating the delivery of nucleic acids (e.g., siRNA). Studies indicate that O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol conjugated nanoparticles effectively deliver siRNA into cancer cells, resulting in significant gene silencing.
Mechanism of Action
The mechanism of action of O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride involves its ability to form stable hydrogels. The amino and carboxyl groups interact with other molecules, forming cross-linked networks that provide structural integrity and stability. These interactions are crucial in applications such as drug delivery, where the compound ensures the controlled release of therapeutic agents .
Comparison with Similar Compounds
Table 1: Comparison of NH2-PEG-COOH HCl with Similar PEG Derivatives
Functional Group Diversity
Molecular Weight and Physicochemical Properties
- NH2-PEG-COOH HCl’s 3,000 Da MW balances steric hindrance and solubility. Larger PEGs (e.g., 5,000 Da) may reduce cellular uptake efficiency, while smaller PEGs (e.g., 750 Da) offer less steric shielding .
- Hydrodynamic radius increases by ~8–10% post-PEGylation, as observed in PEG/CPP0-Fe nanoparticles, improving colloidal stability .
Stability and Reactivity
- The –NH2 group in NH2-PEG-COOH HCl is protonated under physiological conditions, facilitating electrostatic interactions with negatively charged biomolecules. In contrast, Boc-protected derivatives (e.g., O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)PEG) require deprotection for amine reactivity, limiting their use in single-step reactions .
Research Findings and Performance Metrics
Drug Delivery Systems
- In glycol chitosan nanogels, NH2-PEG-COOH HCl improved siRNA encapsulation efficiency by 20% compared to non-PEGylated counterparts .
Comparative Limitations
- O-(2-carboxyethyl)polyethylene glycol lacks an amine group, requiring additional crosslinkers (e.g., EDC/NHS) for conjugation, which may introduce toxicity risks .
Biological Activity
O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride (often abbreviated as O-APEC3000 HCl) is a specialized compound belonging to the class of polyethylene glycol (PEG) derivatives. Its unique structure, featuring both amino and carboxyl functional groups, allows it to play a significant role in various biological applications, particularly in drug delivery systems and bioconjugation.
- Molecular Formula : C₁₃H₂₅N₃O₈
- Molecular Weight : Approximately 3,000 daltons
- Functional Groups : Amino (-NH₂), Carboxyl (-COOH)
The compound's PEG backbone contributes to its hydrophilicity and biocompatibility, making it suitable for interactions with biological systems.
The biological activity of O-APEC3000 HCl is primarily attributed to its ability to modify the solubility and stability of therapeutic agents. The amino group facilitates conjugation with targeting ligands, while the carboxylic acid group can be utilized for pH-responsive drug release. This dual functionality enhances the compound's efficacy in targeted drug delivery and bioconjugation applications .
Applications in Drug Delivery
- Bioconjugation : O-APEC3000 HCl is widely used to modify biomolecules for improved solubility and stability. It can conjugate with proteins or small molecules to enhance their pharmacokinetic properties.
- Targeted Delivery Systems : The compound has been employed in various formulations aimed at delivering drugs selectively to specific tissues or cells. For example, studies have shown that PEGylated conjugates can accumulate preferentially in tumor tissues due to the enhanced permeability and retention (EPR) effect .
- Oligonucleotide Delivery : O-APEC3000 HCl serves as a platform for oligonucleotide prodrug delivery, enhancing the stability and bioavailability of nucleic acids in therapeutic applications .
Research Findings
Several studies have highlighted the biological activity of O-APEC3000 HCl:
- Cellular Uptake Studies : Research indicates that PEGylated compounds exhibit improved cellular uptake compared to their non-PEGylated counterparts. This is particularly evident in cancer therapies where targeted delivery is crucial .
- Cytotoxicity Assessments : Comparative investigations have shown that while PEGs can exhibit cytotoxic effects at high concentrations, O-APEC3000 HCl maintains a favorable safety profile at therapeutic doses. In vitro assays demonstrated minimal cytotoxicity at concentrations typically used for drug delivery .
Case Studies
- Tumor-targeted Delivery of D-amino Acid Oxidase (DAO) :
- Autologous Adsorption Procedures :
Comparative Analysis with Similar Compounds
| Compound Name | Functional Groups | Molecular Weight | Unique Features |
|---|---|---|---|
| O-(2-Aminoethyl)polyethylene glycol 3,000 | Amino | ~3,000 daltons | Lacks carboxyl group; primarily used for conjugation |
| O-(Carboxymethyl)polyethylene glycol | Carboxyl | Varies | Primarily used for solubilization |
| Polyethylene glycol diacrylate | Acrylate | Varies | Used for cross-linking in hydrogels |
| O-(2-Hydroxyethyl)polyethylene glycol | Hydroxy | ~1,500 daltons | Used for stabilizing proteins |
The uniqueness of O-APEC3000 HCl lies in its dual functionality, which allows it to serve as both a linker and a reactive site for further chemical modifications .
Q & A
Q. What protocols mitigate risks during handling of the hydrochloride form?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
